3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole
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Overview
Description
3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzylthio group and a 4-chlorobenzyl group attached to the indole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction where a thiol reacts with a benzyl halide.
Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be attached to the indole nitrogen through an N-alkylation reaction using 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA. The benzylthio and 4-chlorobenzyl groups may enhance its binding affinity or selectivity towards certain molecular targets, influencing pathways such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(benzylthio)-1H-indole: Lacks the 4-chlorobenzyl group.
1-(4-chlorobenzyl)-1H-indole: Lacks the benzylthio group.
3-(methylthio)-1-(4-chlorobenzyl)-1H-indole: Has a methylthio group instead of a benzylthio group.
Uniqueness
3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole is unique due to the presence of both the benzylthio and 4-chlorobenzyl groups, which can influence its chemical reactivity and biological activity. These groups may provide enhanced stability, selectivity, or potency compared to similar compounds.
Properties
IUPAC Name |
3-benzylsulfanyl-1-[(4-chlorophenyl)methyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNS/c23-19-12-10-17(11-13-19)14-24-15-22(20-8-4-5-9-21(20)24)25-16-18-6-2-1-3-7-18/h1-13,15H,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUZOFCDGYROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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